Benzyl chloroacetate

Description

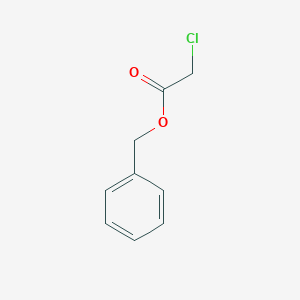

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGXBRHOWDEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059689 | |

| Record name | Benzyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-18-1 | |

| Record name | Phenylmethyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmethyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl chloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52EJ32AB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Chloroacetate

This technical guide provides a comprehensive overview of benzyl (B1604629) chloroacetate (B1199739), a significant chemical intermediate in various fields, particularly for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Benzyl chloroacetate is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structural features, including a benzyl group and a chloroacetate moiety, make it a versatile reagent.[1]

CAS Number: 140-18-1[2][3][4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |

| Linear Formula | ClCH₂CO₂CH₂C₆H₅ | [2] |

| Molecular Weight | 184.62 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5][6][9] |

| Density | 1.215 g/mL at 25 °C | [2][5][9] |

| Boiling Point | 90 °C at 1 mmHg | [2][5][9][10] |

| Melting Point | -35.00 °C | [1] |

| Flash Point | 113 °C (closed cup) | [2][10] |

| Refractive Index | n20/D 1.525 | [2][9] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone. | [1][9] |

| Odor | Mild, Jasmin-type, floral-fruity odor | [9] |

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized via the esterification of benzyl alcohol with chloroacetyl chloride.[1] The following protocol is based on a documented synthetic route.[11]

Objective: To synthesize benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride.

Materials:

-

Benzyl alcohol (1 mmol)

-

Chloroacetyl chloride (3 mmol)

-

N,N-diisopropylethylamine (DIPEA) (1 mmol)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl) aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) is stirred at room temperature for 24 hours.[11]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the conversion to benzyl 2-chloroacetate is nearly complete.[11]

-

Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture, and stirring is continued for an additional 10 minutes at room temperature.[11]

-

The product is extracted into an organic phase by adding water (5 ml) and CH₂Cl₂ (5 ml).[11]

-

The organic phase is separated and dried with anhydrous sodium sulfate.[11]

-

The solvent is then evaporated using a rotary evaporator to precipitate the benzyl 2-chloroacetate product.[11]

Yield: This protocol affords the corresponding benzyl 2-chloroacetate in a 66% total yield.[11]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical synthesis, owing to its reactivity, particularly in nucleophilic substitution reactions.[1]

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals.[1][8] For instance, it is used in the preparation of monoesters of phosphonoacetic acid and N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis.[2] It also serves as an intermediate in the synthesis of local anesthetics like benzocaine (B179285) and procaine.[8]

-

Agrochemical Production: This compound is utilized in the manufacturing of agrochemicals.[1][8]

-

Norlignan Synthesis: It acts as a reagent in the total syntheses of (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, as well as (±)-tri-O-methyl sequirin-E.[2]

-

Fragrance and Flavoring Agents: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavoring agents.[1][9]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10][12]

-

P280: Wear protective gloves/eye protection/face protection.[6][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10][12]

Personal Protective Equipment (PPE):

-

Eyeshields, gloves, and a type ABEK (EN14387) respirator filter are recommended.[2]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity make it a valuable intermediate for researchers and chemical professionals. Adherence to proper safety protocols is crucial when handling this compound due to its irritant nature. The continued research and application of this compound underscore its importance in the development of new therapeutic agents and other commercially valuable products.[1]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound 99 140-18-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Benzyl 2-chloroacetate CAS 140-18-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 140-18-1 | TCI Deutschland GmbH [tcichemicals.com]

- 7. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]

- 10. Benzyl 2-chloroacetate - Safety Data Sheet [chemicalbook.com]

- 11. sciforum.net [sciforum.net]

- 12. This compound, 98% 5 mL | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.fi]

benzyl chloroacetate molecular weight and formula

This document provides core technical specifications for Benzyl Chloroacetate, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Linear Formula | ClCH₂CO₂CH₂C₆H₅ | |

| Molecular Weight | 184.62 g/mol | [2][3][4] |

| CAS Number | 140-18-1 | [2][3] |

Logical Relationship of Molecular Formula Components

The following diagram illustrates the elemental composition derived from the molecular formula of this compound.

Caption: Elemental breakdown of this compound's molecular formula.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a versatile organic compound that serves as a crucial intermediate in a wide array of chemical syntheses.[1] Its unique combination of a reactive chloroacetyl group and a benzyl ester moiety makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl chloroacetate, detailed experimental protocols for its synthesis and analysis, and an examination of its role in significant synthetic pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, floral-fruity odor.[2] It is characterized by its limited solubility in water but shows good solubility in various organic solvents such as ethanol, ether, acetone, and dichloromethane.[1][2] This solubility profile is attributed to the presence of both a polar chloroacetate group and a nonpolar benzyl group.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Mild, floral-fruity | [2] |

| Boiling Point | 90 °C at 1 mmHg | [3] |

| Density | 1.215 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.525 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, dichloromethane | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetyl group.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.34 - 7.36 | m | 5H | Aromatic protons (C₆H₅) |

| 5.18 | s | 2H | Benzylic protons (-OCH₂Ph) |

| 4.05 | s | 2H | Chloromethyl protons (-COCH₂Cl) |

Source: ChemicalBook[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| 166.8 | C=O (ester) |

| 135.2 | Quaternary aromatic C |

| 128.6 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.3 | Aromatic CH |

| 67.8 | -OCH₂Ph |

| 40.8 | -COCH₂Cl |

Note: Specific peak assignments may vary slightly depending on the solvent and reference standard used.

IR (Infrared) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (ester) |

| ~1215 | Strong | C-O stretch (ester) |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 184/186 | 37.2 / 12.3 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 108 | 95.2 | [C₇H₇OH]⁺ |

| 107 | 32.3 | [C₇H₇O]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion - base peak) |

| 90 | 56.1 | [C₇H₆]⁺ |

| 79 | 18.7 | [C₆H₇]⁺ |

| 77 | 19.3 | [C₆H₅]⁺ |

| 65 | 17.7 | [C₅H₅]⁺ |

Source: ChemicalBook[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group, making it susceptible to nucleophilic substitution reactions.[1] This property is extensively utilized in organic synthesis.

A significant application of this compound is in the synthesis of pharmaceuticals. It is a key starting material in the production of Zoledronic acid, a third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[5] In this synthesis, this compound reacts with imidazole (B134444) to form benzyl 2-(1H-imidazol-1-yl)acetate, a crucial intermediate.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl alcohol and chloroacetyl chloride.

Materials:

-

Benzyl alcohol

-

Chloroacetyl chloride

-

N,N-diisopropylethylamine (DIPEA) or other suitable base (e.g., pyridine)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid (aq)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297) (for workup)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzyl alcohol (1 equivalent) and N,N-diisopropylethylamine (1 equivalent) in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 90 °C under a vacuum of 1 mmHg.

Workflow for the Synthesis of Zoledronic Acid Intermediate

The following diagram illustrates the initial steps in the synthesis of Zoledronic acid, highlighting the role of this compound.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[6] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Containers should be kept tightly closed.[6]

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and other fields of organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics, spectroscopic data, and safe handling procedures is paramount for its effective and responsible utilization in the laboratory and in industrial applications.

References

benzyl chloroacetate synthesis from benzyl alcohol and chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Chloroacetate (B1199739)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl chloroacetate, a valuable intermediate in organic synthesis, from benzyl alcohol and chloroacetyl chloride. The document details the underlying chemical principles, optimized experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Benzyl 2-chloroacetate (C₉H₉ClO₂) is an organic ester that serves as a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive chloroacetate group and a benzyl moiety, makes it a versatile reagent for nucleophilic substitution reactions.[1] The most common and direct method for its preparation is the esterification of benzyl alcohol with chloroacetyl chloride. This guide explores the reaction mechanism, experimental procedures, and optimization of this synthesis.

Reaction and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the benzyl alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride (HCl) as a byproduct.

Overall Reaction:

The reaction can be performed without a catalyst, particularly if an excess of the acid chloride is used, or in the presence of a non-nucleophilic base to scavenge the HCl byproduct, which can drive the reaction to completion.

Reaction Pathway Diagram

The following diagram illustrates the direct conversion of reactants to products.

Caption: Chemical transformation pathway for this compound synthesis.

Quantitative Data Summary

This section summarizes the physical properties of this compound and compares different reaction conditions to provide a basis for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Colorless, slightly viscous liquid | [3] |

| CAS Number | 140-18-1 | [2] |

| Specific Gravity | 1.21 - 1.22 | [2][3] |

| Refractive Index | 1.53 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone. | [1][3] |

| Purity (Typical) | Min. 97.0% (GC) | [2] |

Table 2: Optimization of Reaction Conditions for this compound Synthesis

The following data, adapted from a study by Mokhtari et al., demonstrates the impact of solvent and base selection on the esterification of benzyl alcohol with chloroacetyl chloride.[4]

| Entry | Solvent | Base | Yield (%) |

| 1 | Dichloromethane (CH₂Cl₂) | Diisopropylethylamine (DIPEA) | 66 |

| 2 | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | 58 |

| 3 | Dichloromethane (CH₂Cl₂) | Pyridine | 52 |

| 4 | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 41 |

| 5 | Acetonitrile (CH₃CN) | Diisopropylethylamine (DIPEA) | 38 |

Data sourced from a model reaction study aimed at optimizing conditions.[4]

Experimental Protocols

Two distinct, detailed methodologies are presented below, reflecting common approaches to this synthesis.

Protocol 1: Base-Mediated Synthesis in Dichloromethane

This protocol is based on the optimized conditions identified in the literature, utilizing a non-nucleophilic base to neutralize the HCl byproduct.[4]

Materials:

-

Benzyl alcohol (1 eq)

-

Chloroacetyl chloride (1 eq)

-

Diisopropylethylamine (DIPEA) (1 eq)

-

Dichloromethane (CH₂Cl₂)

-

10% HCl aqueous solution

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1 eq) in dichloromethane, add chloroacetyl chloride (1 eq) dropwise at room temperature.

-

Add diisopropylethylamine (1 eq) to the mixture and continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon near-complete conversion, add a 10% aqueous HCl solution (e.g., 5 ml) to the reaction mixture and stir for an additional 10 minutes to quench the reaction and neutralize excess base.

-

Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with deionized water (e.g., 5 ml) and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzyl 2-chloroacetate.

-

Purify the crude product, if necessary, via vacuum distillation or column chromatography.

Protocol 2: Uncatalyzed, Solvent-Free Synthesis

This environmentally benign approach is adapted from procedures for similar uncatalyzed esterifications and is effective when using a slight excess of the acid chloride.[5][6]

Materials:

-

Benzyl alcohol (1 eq, e.g., 10 mmol)

-

Chloroacetyl chloride (2 eq, e.g., 20 mmol)

Procedure:

-

Place benzyl alcohol (1 eq) and a magnetic stir bar into a 100 ml two-neck round-bottom flask.

-

Attach a reflux condenser to the central neck of the flask. Circulate ice-cold water through the condenser to trap any evolved HCl gas.[5][7]

-

Slowly add chloroacetyl chloride (2 eq) to the benzyl alcohol through the side neck of the flask while stirring.[5][6]

-

Stir the reaction mixture vigorously at room temperature for 1 hour.[5][7]

-

Once the reaction is complete, the excess chloroacetyl chloride and dissolved HCl can be removed by applying a vacuum. The resulting product is often of high purity, but can be further purified by vacuum distillation if required. This method has been shown to achieve yields as high as 98% for similar esterifications.[5][7]

Experimental Workflow Visualization

The following diagram outlines the general logical steps involved in the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

Both benzyl alcohol and chloroacetyl chloride require careful handling in a well-ventilated fume hood.

-

Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water and alcohols.

-

Benzyl Alcohol: Can be harmful if swallowed or inhaled and may cause skin irritation.

-

This compound: May cause skin and respiratory irritation.[8] The product must be thoroughly purified to be free of any residual acidic starting materials, which are highly corrosive.[3]

Personal Protective Equipment (PPE) , including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8]

Conclusion

The synthesis of this compound from benzyl alcohol and chloroacetyl chloride is a robust and efficient esterification reaction. The choice between a base-mediated reaction in a solvent or an uncatalyzed, solvent-free approach depends on the desired scale, purity requirements, and environmental considerations. The data and protocols provided in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this key chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. labproinc.com [labproinc.com]

- 3. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iiste.org [iiste.org]

- 8. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Reactivity and Nucleophilic Substitution of Benzyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroacetate (B1199739) is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the benzylic position and, more significantly, the α-carbon of the chloroacetate moiety. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of benzyl chloroacetate, focusing on the reactivity of the C-Cl bond. It includes a detailed analysis of reaction mechanisms, a compilation of available quantitative data, and explicit experimental protocols for key transformations. This document aims to serve as a valuable resource for scientists leveraging this compound in the synthesis of novel therapeutic agents and other advanced organic molecules.

Introduction to the Reactivity of this compound

This compound, a colorless to pale yellow liquid, possesses a molecular structure that bestows upon it a unique chemical reactivity.[2] The molecule incorporates a benzyl group attached to a chloroacetate unit, presenting two distinct electrophilic centers. While the benzylic carbon can undergo nucleophilic substitution, typically through an S(_N)1 or S(_N)2 mechanism depending on the conditions, the primary focus of this guide is the highly reactive α-carbon of the chloroacetate group.[3][4][5][6][7] The electron-withdrawing effect of the adjacent carbonyl group significantly activates the C-Cl bond towards S(_N)2 displacement by a wide range of nucleophiles.[8] This reactivity makes this compound a valuable building block for the introduction of a carboxymethylbenzyl group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][8]

Mechanisms of Nucleophilic Substitution

The nucleophilic substitution reactions of this compound predominantly occur at the α-carbon via a concerted S(_N)2 mechanism. This pathway is favored due to the primary nature of the carbon center and the activating effect of the adjacent carbonyl group, which helps to stabilize the transition state.

The S(_N)2 Pathway at the α-Carbon

The reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the chlorine atom. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are positioned at the axial positions. The reaction results in the inversion of stereochemistry if the α-carbon is chiral.

The general mechanism can be depicted as follows:

Caption: Generalized S(_N)2 mechanism at the α-carbon of this compound.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the nucleophilic substitution on this compound:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is dependent on factors such as the charge, basicity, polarizability, and the solvent.

-

Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetone, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[7] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Steric Hindrance: The primary nature of the α-carbon minimizes steric hindrance, making it highly accessible to nucleophiles.

Quantitative Data on Reactivity

Direct kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature. However, data from analogous systems, such as benzyl halides and other α-chloro esters, can provide valuable insights into its reactivity.

Solvolysis of Related Compounds

Studies on the solvolysis of substituted benzyl chlorides in aqueous acetonitrile (B52724) have shown a wide range of first-order rate constants, from 2.2 s

−1−8−1Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1][9]

| Substituent | k(_{solv}) (s |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.5 x 10 |

| H | 3.2 x 10 |

| 4-Chloro | 1.8 x 10 |

| 3-Nitro | 2.5 x 10 |

| 3,4-Dinitro | 1.1 x 10 |

Nucleophilic Substitution Yields with Various Nucleophiles (Analogous Systems)

The following table summarizes typical yields for nucleophilic substitution reactions on benzyl halides, which can be considered indicative of the expected yields for similar reactions with this compound under optimized conditions.

Table 2: Representative Yields for Nucleophilic Substitution on Benzyl Halides

| Nucleophile | Product Type | Yield (%) | Reference |

| Aniline (B41778) | N-Benzylaniline | 85-87 | Organic Syntheses |

| Thiophenol | Benzyl phenyl sulfide | High | [10] |

| Sodium Azide | Benzyl azide | 73 | ChemSpider |

| Ammonium Acetate | Benzyl acetate | up to 100 | [11] |

Experimental Protocols

The following protocols are detailed methodologies for key nucleophilic substitution reactions involving this compound or its close analogs. These can be adapted for a wide range of nucleophiles.

General Procedure for the Reaction of this compound with Amines (e.g., Aniline)

This protocol is adapted from the synthesis of benzylaniline from benzyl chloride.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Sodium bicarbonate

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Saturated salt solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 1.5-2 hours.

-

Continue heating and stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter with suction.

-

Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Remove the excess aniline by distillation under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Caption: Experimental workflow for the synthesis of benzyl N-phenylglycinate.

General Procedure for the Reaction of this compound with Thiols (e.g., Thiophenol)

This protocol is a general method for the synthesis of benzyl thioethers.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve the thiol (1 equivalent) and a base (1.1 equivalents) in the chosen solvent.

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add this compound (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by column chromatography.

Caption: Experimental workflow for the synthesis of S-benzyl thioglycolate esters.

Applications in Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The ability to readily introduce a protected carboxylic acid functionality via a stable ester linkage is particularly useful. For instance, it can be used in the synthesis of peptidomimetics, where the benzyl group can be removed by hydrogenolysis to unmask a carboxylic acid. It is also a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its primary mode of reactivity in nucleophilic substitution is through an S(_N)2 displacement of the chloride at the α-carbon, a reaction that is facilitated by the adjacent carbonyl group. While direct quantitative kinetic data for this compound itself is sparse, analogous data from benzyl halides and other α-chloro esters provide a solid framework for predicting its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis of a wide array of derivatives. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound is key to leveraging its full potential in the creation of novel and complex molecular architectures.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]

- 6. youtube.com [youtube.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Benzylic substitution, benzylation [organic-chemistry.org]

- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. asianpubs.org [asianpubs.org]

Solubility Profile of Benzyl Chloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) chloroacetate (B1199739) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and outlines a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and development who utilize benzyl chloroacetate in their work.

Introduction to this compound

This compound (C₉H₉ClO₂) is an organic compound that serves as a versatile reagent and intermediate in organic synthesis. Its utility in various chemical transformations is often dependent on its solubility in different solvent systems. Understanding its solubility profile is therefore critical for reaction optimization, purification processes, and the development of new synthetic methodologies.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is reported to be soluble to very soluble in a range of common organic solvents.[1] These include:

-

Alcohols (e.g., ethanol, methanol)

-

Ethers (e.g., diethyl ether)

-

Ketones (e.g., acetone)

-

Halogenated hydrocarbons (e.g., dichloromethane)

-

Aromatic hydrocarbons (e.g., benzene, toluene)

-

Esters (e.g., ethyl acetate)

-

-

Limited Solubility: this compound has limited to no appreciable solubility in water.

A summary of the qualitative solubility is presented in the table below.

| Solvent Class | General Solubility |

| Alcohols | Soluble |

| Ethers | Soluble |

| Ketones | Soluble |

| Halogenated Hydrocarbons | Soluble |

| Aromatic Hydrocarbons | Soluble |

| Esters | Soluble |

| Water | Insoluble/Limited |

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph)

Experimental Procedure: Isothermal Saturation Method

-

Solvent Preparation: Dispense a known volume or mass of the desired solvent into several sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solvent to thermally equilibrate for at least one hour.

-

Addition of Solute: Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.

-

Saturation: Tightly seal the vials and agitate them in the thermostatically controlled environment for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[2]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the undissolved this compound to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

Quantitative Analysis

The concentration of this compound in the saturated solution can be determined using various analytical techniques.

For non-volatile solutes, a gravimetric method can be employed.[3][4][5][6]

-

Accurately weigh a known volume of the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).

-

Weigh the remaining residue (this compound).

-

Calculate the solubility in terms of g/100 mL or other desired units.

If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification.[7]

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.

-

Back-Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantification.[8][9][10][11]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector) to achieve good separation and detection of this compound.

-

Calibration Curve: Prepare and run a series of standard solutions of this compound to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Determine the concentration of the sample from the calibration curve and calculate the solubility, accounting for any dilutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Logical Relationship for Analysis Method Selection

The choice of the quantitative analysis method depends on the properties of the solute and the available instrumentation.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative profile indicates good solubility in common non-polar and polar aprotic and protic organic solvents, and poor solubility in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the isothermal saturation method, offers a reliable framework for obtaining accurate and reproducible data. The choice of the final quantitative step, be it gravimetric, spectroscopic, or chromatographic, should be made based on the specific laboratory capabilities and the required level of accuracy and sensitivity.

References

- 1. eclass.upatras.gr [eclass.upatras.gr]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Separation of Benzyl chloroformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. jocpr.com [jocpr.com]

- 10. helixchrom.com [helixchrom.com]

- 11. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of benzyl (B1604629) chloroacetate (B1199739). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed interpretation of the spectrum, a summary of quantitative data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with its proton environments.

Data Presentation

The ¹H NMR spectral data for benzyl chloroacetate, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below. This format allows for a clear and concise presentation of the key spectral parameters.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.34 | Multiplet | 5H | Ar-H (Phenyl group) |

| 5.18 | Singlet | 2H | -O-CH₂ -Ph |

| 4.05 | Singlet | 2H | Cl-CH₂ -C=O |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits three distinct signals, each corresponding to a unique set of protons in the molecule. The analysis of these signals provides conclusive evidence for the structure of the compound.

-

Aromatic Protons (Ar-H): A complex multiplet is observed in the downfield region, between δ 7.35 and 7.34 ppm.[1] This signal integrates to five protons and is characteristic of the protons on the monosubstituted benzene (B151609) ring. The overlapping nature of these signals is due to the small differences in their chemical environments.

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet appears at δ 5.18 ppm.[1] This signal corresponds to the two benzylic protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl group. The singlet multiplicity indicates that there are no neighboring protons to couple with.

-

α-Protons to the Carbonyl Group (Cl-CH₂-C=O): Another distinct singlet is found further upfield at δ 4.05 ppm.[1] This signal is assigned to the two protons on the carbon adjacent to the carbonyl group and the chlorine atom. The strong electron-withdrawing effects of both the carbonyl group and the chlorine atom cause a significant downfield shift for these protons. The absence of coupling results in a singlet.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

A standard single-pulse experiment is used for data acquisition.

-

Typical acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (to improve signal-to-noise ratio)

-

Spectral Width: 0-15 ppm

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons for each peak.

-

Peak picking is done to identify the precise chemical shifts of the signals.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments corresponding to the signals observed in the ¹H NMR spectrum.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl Chloroacetate in Organic Reactions

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, comprising a benzyl ester and an α-chloro acetyl moiety, features two primary electrophilic sites that dictate its reactivity. This guide elucidates the core mechanisms through which benzyl chloroacetate participates in organic reactions, focusing on three principal pathways: Nucleophilic Substitution (Sₙ2) at the α-carbon, the Darzens Glycidic Ester Condensation, and the C-Alkylation of enolates. This document provides a detailed examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and drug development.

Core Reactivity and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The molecule's reactivity is dominated by the electrophilic nature of two key positions:

-

The α-Carbon : The carbon atom bonded to the chlorine is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sₙ2 reactions.

-

The Ester Carbonyl Carbon : While less reactive than an acid chloride, this carbon is susceptible to attack by strong nucleophiles, a reactivity exploited in condensation reactions.

The presence of the α-chloro group also allows for the formation of a resonance-stabilized enolate under basic conditions, a crucial intermediate in both the Darzens and C-alkylation pathways.

Mechanism I: Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)

The most fundamental reaction mechanism for this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion as a leaving group. This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.

General Mechanism

The reaction is typically carried out in the presence of a base (if the nucleophile is acidic, e.g., a thiol or phenol) or in a polar aprotic solvent that can solvate the cation but not the nucleophile, enhancing its reactivity.

Caption: General Sₙ2 mechanism of this compound.

Quantitative Data for Sₙ2 Reactions

The Sₙ2 reaction of this compound is efficient with a variety of soft and hard nucleophiles.

| Nucleophile (Reagent) | Solvent | Conditions | Product | Yield (%) | Reference |

| Sodium Azide (B81097) (NaN₃) | DMSO | Ambient Temp, overnight | Benzyl Azidoacetate | 73% | [1] |

| Thiourea | Methanol | Reflux, 3-4 h | Benzyl Isothiuronium Chloride | High | [2] |

| p-cresol / NaOH | Toluene | Heat | Benzyl (p-tolyloxy)acetate | N/A | [3] |

| Ammonia (excess) | N/A | N/A | Benzyl Glycinate | N/A | [4] |

Experimental Protocol: Synthesis of Benzyl Azidoacetate

This protocol details the Sₙ2 reaction between this compound and sodium azide.[1]

Materials:

-

This compound (1.0 eq.)

-

Sodium azide (1.5 eq.)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 1.0 g of halide).

-

Add solid sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture overnight at ambient temperature.

-

Slowly add water to the reaction mixture (caution: exothermic).

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic layers and wash with brine (2x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.

Mechanism II: Darzens Glycidic Ester Condensation

The Darzens reaction is a condensation reaction between a ketone or aldehyde and an α-haloester, in the presence of a base, to form an α,β-epoxy ester (a glycidic ester).[5] The mechanism involves three key steps.

General Mechanism

-

Enolate Formation : A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.[5][6]

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of the ketone or aldehyde, forming a halohydrin intermediate (an aldol-type adduct).[5]

-

Intramolecular Sₙ2 Cyclization : The newly formed alkoxide attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the chloride ion to form the final epoxide ring.[5][6]

Caption: Logical workflow of the Darzens condensation.

Quantitative Data for Darzens Reactions

The stereochemical outcome of the Darzens reaction is a key consideration. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity.

| Carbonyl Substrate | Base | Conditions | Yield (%) | Diastereomeric Excess (de) | Reference |

| Cyclohexanone (B45756) | KHMDS | THF, -78 °C | 78% | 96% | [7] |

| Benzaldehyde | NaOEt | Ethanol | 65% | N/A (cis/trans mixture) | [8] |

| Various Aldehydes | TiCl₄ / Base | N/A | Excellent | High |

(Note: Data may be for analogous chloroacetates but illustrates the general reactivity).

Experimental Protocol: Darzens Condensation of Cyclohexanone with Ethyl Chloroacetate

This protocol, adapted from a procedure using ethyl chloroacetate, serves as a representative method for the Darzens condensation.[8]

Materials:

-

Cyclohexanone (1.0 eq.)

-

This compound (1.0 eq.)

-

Potassium tert-butoxide (1.05 eq.)

-

Anhydrous tert-butyl alcohol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen) equipped with a stirrer, thermometer, and dropping funnel.

-

Charge the flask with freshly distilled cyclohexanone (1.0 eq.) and this compound (1.0 eq.).

-

Prepare a solution of potassium tert-butoxide (1.05 eq.) in anhydrous tert-butyl alcohol and add it to the dropping funnel.

-

Cool the reaction flask to 10-15 °C using an ice bath.

-

With vigorous stirring, add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the temperature at 10-15 °C.

-

After the addition is complete, continue stirring at ~10 °C for an additional 1-1.5 hours.

-

Remove the tert-butyl alcohol via distillation under reduced pressure.

-

Dissolve the oily residue in diethyl ether.

-

Wash the ether solution with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting glycidic ester by vacuum distillation.

Mechanism III: C-Alkylation of Enolates

This compound can act as an electrophile in the alkylation of pre-formed enolates generated from ketones, esters, or other 1,3-dicarbonyl compounds. This reaction is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group.

General Mechanism

-

Enolate Formation : A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the carbonyl compound at the α-position, forming a lithium enolate. This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Nucleophilic Attack (Alkylation) : The enolate nucleophile attacks the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing the chloride and forming the new C-C bond.[7]

Caption: Logical workflow for C-Alkylation of an enolate.

Quantitative Data for Enolate Alkylation Reactions

The efficiency of C-alkylation depends heavily on the reaction conditions, particularly the choice of base and the nature of the electrophile.

| Enolate Precursor | Base | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |

| 2-Methylcyclohexanone | LDA, then MnCl₂ | Benzyl Bromide | THF/NMP | RT, 2 h | 90% | |

| Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Benzyl Bromide | Ethanol | N/A | N/A | |

| Diethyl Malonate | NaOEt | Alkyl Halide | Ethanol | N/A | N/A | [7] |

(Note: Data for the highly analogous benzyl bromide is presented to illustrate the feasibility and high yields typical of such alkylations).

Experimental Protocol: α-Alkylation of a Ketone Enolate

This is a general protocol for the regioselective monoalkylation of a ketone, adapted from a procedure using benzyl bromide as the electrophile. The same principles apply when using this compound.

Materials:

-

Ketone (e.g., 2-methylcyclohexanone, 1.0 eq.)

-

Diisopropylamine (B44863) (1.1 eq.)

-

n-Butyllithium (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (1.1-1.4 eq.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), equipped with a stirrer and a low-temperature thermometer.

-

Charge the flask with anhydrous THF and diisopropylamine (1.1 eq.).

-

Cool the solution to -15 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes to generate LDA in situ.

-

Cool the LDA solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Add this compound (1.1-1.4 eq.) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours or warm slowly to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the product via column chromatography.

Conclusion

The mechanism of action of this compound in organic reactions is multifaceted, governed by its dual electrophilic nature. It serves as a potent electrophile in Sₙ2 reactions for the straightforward introduction of a -CH₂COOBn moiety onto a wide range of nucleophiles. Under basic conditions, it readily forms an enolate, which is the key reactive intermediate in both the Darzens condensation to produce valuable α,β-epoxy esters and in the C-alkylation of other enolates to forge new carbon-carbon bonds. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals to effectively utilize this versatile building block in the design and execution of complex synthetic routes.

References

- 1. Benzyl acetoacetate | C11H12O3 | CID 142266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stereoselective chloroacetate aldol reactions: syntheses of acetate aldol equivalents and darzens glycidic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Analysis of Benzyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the benzyl (B1604629) chloroacetate (B1199739) molecule. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

Molecular Structure and Properties

Benzyl chloroacetate is an organic compound with the chemical formula C₉H₉ClO₂.[1] It is the ester formed from the condensation of benzyl alcohol and chloroacetic acid. The molecule consists of a benzyl group attached to a chloroacetate moiety, a key feature that makes it a significant intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.215 g/mL at 25 °C | [3][4] |

| Boiling Point | 90 °C at 1 mmHg | [3][4] |

| Refractive Index | n20/D 1.525 | [3][4] |

| SMILES | ClCC(=O)OCc1ccccc1 | [3][4] |

| InChI | 1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | [3][4][5] |

| LogP | 1.9686 | |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | |

| Number of Rotatable Bonds | 3 |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetate group.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the benzyl group, and the methylene carbons.

A general procedure for obtaining a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the spectrum on a Fourier-transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the free induction decay (FID).

-

Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch: A strong absorption band around 1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands corresponding to the C-O stretching of the ester linkage.

-

C-Cl stretch: A band in the fingerprint region for the carbon-chlorine bond.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹ for the aromatic C-H bonds.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region for the benzene (B151609) ring.

A common method for obtaining an IR spectrum of a liquid sample like this compound is as follows:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the empty ATR accessory should be recorded.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis of this compound

This compound is commonly synthesized via the Fischer-Speier esterification of benzyl alcohol with chloroacetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product.

Experimental Workflow: Fischer-Speier Esterification

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 氯乙酸苄酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Benzyl Chloroacetate for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and synthesis protocols utilizing benzyl (B1604629) chloroacetate (B1199739) from leading commercial suppliers, including Sigma-Aldrich and Thermo Scientific.

This technical guide provides a comprehensive overview of benzyl chloroacetate, a versatile reagent employed in a variety of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and safety information to facilitate its effective and safe use.

Introduction

This compound (ClCH₂COOCH₂C₆H₅) is an organic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetyl group and a benzyl ester, allows for a range of chemical transformations. It is primarily utilized as an alkylating agent to introduce the benzyl acetate (B1210297) moiety in the synthesis of more complex molecules. Notably, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. This guide will delve into the technical specifications of this compound available from prominent suppliers, its key synthetic applications with detailed experimental procedures, and essential safety and handling information.

Commercial Supplier Specifications

For researchers and drug development professionals, sourcing high-purity and well-characterized reagents is paramount. Sigma-Aldrich and Thermo Scientific are two of the leading commercial suppliers of this compound. Below is a summary of their typical product specifications to aid in the selection of the appropriate grade for a given application.

| Property | Sigma-Aldrich (Aldrich-349712) | Thermo Scientific (AC336160050)[1] |

| Purity (Assay) | 99% | 98%[1] |

| CAS Number | 140-18-1 | 140-18-1[1] |

| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂[1] |

| Molecular Weight | 184.62 g/mol | 184.62 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Density | 1.215 g/mL at 25 °C | 1.22 g/mL[1] |

| Boiling Point | 90 °C/1 mmHg | - |

| Refractive Index (n20/D) | 1.525 | - |

| Flash Point | 113 °C (235.4 °F) - closed cup | >110°C[1] |

| MDL Number | MFCD00157062 | MFCD00157062 |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent with applications in the synthesis of a range of important molecules. Some of its key applications include the synthesis of pharmaceutical precursors, peptide analogues, and complex natural products.

Synthesis of Imidazol-1-yl-acetic Acid: A Precursor for Zoledronic Acid

Zoledronic acid is a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone problems. A key intermediate in its synthesis is imidazol-1-yl-acetic acid, which can be efficiently prepared using this compound.

Reaction Scheme:

Experimental Protocol: (Adapted from Aliabad et al.)

Step 1: Synthesis of Benzyl 2-chloroacetate (3) In a reaction vessel, a mixture of benzyl alcohol (1) and chloroacetyl chloride (2) are reacted in a 1:1 molar ratio. N,N-diisopropylethylamine (DIPEA) is used as a basic catalyst in dichloromethane as the solvent. This condensation reaction affords benzyl 2-chloroacetate (3) in a 66% yield.

Step 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate (5) The synthesized benzyl 2-chloroacetate (3) is then reacted with imidazole (4) in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 24 hours. The reaction proceeds via an SN2 attack of the imidazole on the this compound to yield benzyl 2-(1H-imidazol-1-yl)acetate (5).

Step 3: Synthesis of Imidazol-1-yl-acetic acid (6) The resulting ester (5) undergoes acidic hydrolysis with 10% aqueous hydrochloric acid at 65 °C for 24 hours. After the reaction, toluene (B28343) is added, and the aqueous phase is separated and evaporated to precipitate the final product, imidazol-1-yl-acetic acid (6).

Other Notable Applications

This compound is also employed in the synthesis of:

-

Monoesters of phosphonoacetic acid: These compounds have been investigated for their antiviral activities.

-

N-benzoyl-glycyl-hydroxyl acetic acid: This is used as an ester substrate for carboxypeptidase Y-catalyzed peptide synthesis.

-

Norlignans: It serves as a reagent in the total synthesis of (±)-di-O-methyl ethers of norlignans like sequirin-A, agatharesinol, and hinokiresinol.

Detailed experimental protocols for these syntheses can be found in the cited literature and require careful execution by trained professionals.

Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and inhalation of vapor or mist.[2] Use in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[2]

-

Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Conclusion

This compound from commercial suppliers like Sigma-Aldrich and Thermo Scientific is a high-quality reagent that is indispensable for various synthetic applications in research and drug development. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, highlights its importance. This guide provides essential technical data, a detailed experimental protocol for a key application, and crucial safety information to support its effective and safe use in the laboratory. Researchers are encouraged to consult the referenced literature for more in-depth information on specific synthetic methodologies.

References

Technical Guide: Physicochemical Properties of Benzyl Chloroacetate